2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide
Description
2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a fluorinated aniline core and a substituted pyrazole moiety. Its structure integrates multiple functional groups:
Properties
IUPAC Name |
2-(N,3-dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c1-10-5-14(21(2)20-10)19-15(23)8-22(9-18)12-3-4-13(16)11(6-12)7-17/h3-6H,8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPJIZWGBWBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Auxin Agonism
Evidence from synthetic auxin agonists highlights key similarities and differences:
Key Observations :
Pyridazinone-Based FPR Agonists
Pyridazinone-acetamide hybrids (e.g., FPR2 agonists in ) share structural motifs with the target compound:
Critical Differences :
- Heterocyclic Core: The target’s pyrazole ring may confer different conformational rigidity compared to pyridazinones, altering receptor-binding kinetics.
- Substituent Effects: Bromophenyl/methoxy groups in FPR agonists prioritize hydrophobic interactions, while the target’s fluoro-cyano system could favor polar interactions .
Mechanistic Implications
- Auxin Mimicry: The acetamide linker and aromatic systems resemble synthetic auxins like 2,4-D, but the fluorinated dicyanoaniline may reduce off-target phytotoxicity .
- Receptor Targeting: Pyridazinone-based FPR agonists achieve receptor specificity via methoxy/benzyl groups; the target’s dimethylpyrazole might similarly fine-tune selectivity .
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